molecular formula C23H16ClNO2 B2830060 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866864-84-8

3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2830060
CAS RN: 866864-84-8
M. Wt: 373.84
InChI Key: UZAZRGVFWFFECV-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one, also known as BCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCQ belongs to the class of quinolone derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Structural Analysis and Physical Properties

Crystal Structure and Molecular Configuration : Research on related compounds, such as 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, has detailed the crystal packing and molecular structure, providing insights into the angles and torsion within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets. The study emphasized the importance of N—H⋯O hydrogen bonding in stabilizing the molecular configuration (Butcher et al., 2007).

Photophysical Properties

Emission and Aggregation Enhanced Emission : Investigations into 1,8-naphthalimide based compounds have revealed their ability to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation-enhanced emission. This property is significant for applications in sensing, imaging, and light-emitting devices. The study provides a comprehensive analysis of their photophysical properties in both solution and solid-state, alongside computational insights (Srivastava et al., 2016).

Biochemical Applications

Anti-Inflammatory Properties : The anti-inflammatory effects of similar compounds have been studied, demonstrating significant inhibition of oedema formation in animal models. These findings highlight the potential therapeutic applications of these compounds in treating inflammation-related conditions (Torres et al., 1999).

Antimicrobial Activity : Research on derivatives such as 2-chloro-6-methylquinoline hydrazones has showcased their antimicrobial efficacy against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Bawa et al., 2009).

properties

IUPAC Name

3-benzoyl-1-[(4-chlorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAZRGVFWFFECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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